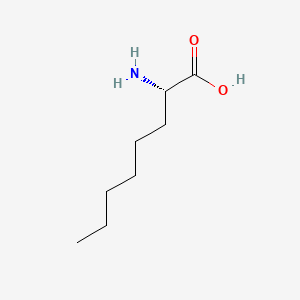

(S)-2-Aminooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the synthesis can begin with the alkylation of glycine derivatives, followed by subsequent steps to introduce the desired functional groups and achieve the chiral center.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of chiral catalysts can be employed to obtain the desired enantiomer with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Aminooctanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides or acid chlorides.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

(S)-2-Aminooctanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a role in studying protein structure and function.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-2-Aminooctanoic acid involves its interaction with specific molecular targets. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The presence of the chiral center allows for specific interactions with enzymes and receptors, leading to distinct biological effects.

Comparaison Avec Des Composés Similaires

®-2-Aminooctanoic acid: The enantiomer of (S)-2-Aminooctanoic acid, with different spatial arrangement and potentially different biological activity.

2-Aminodecanoic acid: A similar compound with a longer carbon chain, which may exhibit different physical and chemical properties.

2-Aminobutanoic acid: A shorter-chain analogue with distinct reactivity and applications.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral molecules and in studying chiral interactions in biological systems.

Activité Biologique

(S)-2-Aminooctanoic acid (2-AOA) is an α-amino fatty acid that has garnered attention for its significant biological activities, particularly in the modification of antimicrobial peptides (AMPs). This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

- Chemical Structure : 2-AOA is characterized by its amino group and a fatty acid chain, which allows it to interact uniquely with biological molecules.

- CAS Number : 644-90-6

- Molecular Formula : C₈H₁₇NO₂

Target and Mode of Action

2-AOA primarily functions by modifying the structure of AMPs, enhancing their antimicrobial properties. The modification occurs at the C- or N-terminal of the peptides, which significantly influences their hydrophobicity and binding affinity to target proteins.

- Biocatalysis : The production of 2-AOA involves a transaminase from Chromobacterium violaceum, achieving conversion efficiencies between 52% and 80% depending on substrate ratios .

- Hydrophobic Interaction : By increasing the hydrophobic character of AMPs, 2-AOA improves their interaction with bacterial membranes, thereby enhancing their antimicrobial efficacy .

Antimicrobial Properties

Recent studies have demonstrated that incorporating 2-AOA into AMPs can enhance their antibacterial activity significantly. For example:

- Minimum Inhibitory Concentrations (MIC) :

- C-terminally modified peptide showed MIC values as low as:

- Escherichia coli : 25 μg/ml

- Bacillus subtilis : 50 μg/ml

- Salmonella typhimurium : 100 μg/ml

- Pseudomonas aeruginosa : 200 μg/ml

- Staphylococcus aureus : 400 μg/ml

- The C-terminal modification resulted in up to a 16-fold increase in antibacterial activity compared to unmodified peptides .

- C-terminally modified peptide showed MIC values as low as:

Binding Affinity Enhancement

Incorporating 2-AOA into peptides has been shown to improve their binding affinity to specific protein targets. For instance, a study reported a significant increase in binding affinity when 2-AOA replaced certain hydrophobic residues in a polypeptide targeting GPa, with a KD value improvement from 280 nM to 27 nM.

Case Studies and Research Findings

- Modification of Lactoferricin B Derivative :

-

Stereochemistry Impact :

- The stereochemistry of (S)-2-AOA plays a critical role in its incorporation into peptide chains. Studies indicate a preference for the anti-configuration during synthesis, which is crucial for achieving desired biological effects.

-

Microbial Metabolism :

- Certain gut bacteria, such as Clostridium butyricum, can metabolize 2-AOA into its corresponding hydroxy acid, suggesting that gut microbiota may influence the bioavailability and activity of this compound when included in dietary peptides.

Scientific Research Applications

- Peptide Synthesis : Used as a building block for synthesizing bioactive compounds.

- Metabolic Pathway Studies : Employed in research examining metabolic pathways and enzyme mechanisms.

- Agricultural Potential : Advanced analytical techniques have detected 2-AOA in complex biological samples, indicating potential roles as natural bioactive compounds .

Industrial Applications

The compound's unique properties make it suitable for various applications in specialty chemical production and as an intermediate in synthesizing diverse compounds.

Propriétés

IUPAC Name |

(2S)-2-aminooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.